2-(Phenylthio)acetohydrazide
Overview
Description
2-(Phenylthio)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential biological activities. It is characterized by the presence of a phenylthio group attached to an acetohydrazide moiety. This compound has been utilized in the synthesis of a range of molecules, including those with antitumor properties, corrosion prevention capabilities, and antioxidant abilities .
Synthesis Analysis
The synthesis of 2-(Phenylthio)acetohydrazide derivatives has been explored in several studies. For instance, long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized through the reaction of 2-(phenylthio)acetohydrazide with long-straight-chain aldehydes, followed by reduction with sodium borohydride . Additionally, a variety of acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties were synthesized, demonstrating the versatility of 2-(Phenylthio)acetohydrazide in creating compounds with significant antitumor activities .
Molecular Structure Analysis
The molecular structure of 2-(Phenylthio)acetohydrazide derivatives has been confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and X-ray crystallography. For example, the crystal and molecular structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides were described, providing insights into the conformation and configuration of these molecules .
Chemical Reactions Analysis
2-(Phenylthio)acetohydrazide and its derivatives participate in a variety of chemical reactions. These include nucleophilic substitution reactions, intramolecular Friedel-Crafts reactions, and reactions with carbon disulfide in alkaline media to form carbodithioate salts . The compound has also been used as an annulating agent, demonstrating its utility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Phenylthio)acetohydrazide derivatives are closely related to their structure and have been characterized through elemental analyses, spectroscopic data, and crystallographic investigations. These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Corrosion Inhibition
2-(Phenylthio)acetohydrazide derivatives have been explored for their potential in corrosion prevention. Long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized and shown to effectively prevent corrosion in acidic or mineral oil media. This application suggests that these compounds could be valuable in industries where corrosion resistance is critical, such as in pipelines, manufacturing, and marine applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
The antimicrobial activity of 2-(phenylthio)acetohydrazide derivatives has been studied, with some compounds showing promising results against bacteria and fungi. For example, new 2-(phenylthio) benzoylarylhydrazones synthesized from hydrazide and aldehydes demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv, pointing towards potential applications in treating tuberculosis and other microbial infections (Almasirad, Samiee-Sadr, & Shafiee, 2011).
Antitumor Agents
A novel class of acetylhydrazone derivatives containing 2-(phenylthio)acetohydrazide moieties was synthesized and evaluated for their antitumor activities. Some of these compounds showed excellent inhibitory activity against various cancer cells, including A549, HCT116, HepG2, PC-9, and A375. This suggests the potential of 2-(phenylthio)acetohydrazide derivatives in developing new antitumor agents (Liu et al., 2012).
Nonlinear Optical Materials
Hydrazones derived from 2-(phenylthio)acetohydrazide have been synthesized and their third-order nonlinear optical properties investigated. These studies suggest that compounds derived from 2-(phenylthio)acetohydrazide could serve as potential candidates for optical device applications such as optical limiters and switches due to their desirable optical power limiting behavior and nonlinear refractive index (Naseema et al., 2010).
Future Directions
properties
IUPAC Name |
2-phenylsulfanylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHWCLEQBFOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293875 | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)acetohydrazide | |
CAS RN |
22446-21-5 | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylthio)acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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